Bis(thiocarboxy) tetrasulphide
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Overview
Description
Bis(thiocarboxy) tetrasulphide is an organosulfur compound with the molecular formula C₂H₂O₂S₆ and a molecular weight of 250.43 g/mol . It is known for its unique structure, which includes multiple sulfur atoms, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(thiocarboxy) tetrasulphide typically involves the reaction of thiocarbonyl compounds with sulfur sources. One common method is the addition of p-tosyl chloride to a thiocarbonyl thiolate, resulting in the elimination of chloride by the trithiocarbonate anion and subsequent elimination of the tosyl leaving group . This method follows an elimination mechanism rather than the more common oxidation route.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(thiocarboxy) tetrasulphide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can participate in substitution reactions, where one or more of its sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can yield sulfoxides and sulfones, while reduction reactions can produce thiols.
Scientific Research Applications
Bis(thiocarboxy) tetrasulphide has a wide range of scientific research applications, including:
Biology: The compound’s unique sulfur content makes it useful in studies related to sulfur metabolism and enzymatic reactions involving sulfur.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with sulfur-based active sites.
Mechanism of Action
The mechanism of action of bis(thiocarboxy) tetrasulphide involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of disulfide bonds and other sulfur-containing linkages, which are crucial in many biological and chemical processes. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Thiourea is another sulfur-containing compound with a similar structure but fewer sulfur atoms.
Tetraarsenic tetrasulfide: This compound contains both arsenic and sulfur and is used in medicinal applications, particularly in the treatment of certain types of cancer.
Uniqueness
Bis(thiocarboxy) tetrasulphide is unique due to its high sulfur content and the presence of multiple thiocarbonyl groups. This makes it particularly reactive and useful in a variety of chemical reactions that other sulfur-containing compounds may not readily undergo.
Conclusion
This compound is a versatile and reactive organosulfur compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in various scientific research and industrial processes.
Properties
CAS No. |
52723-60-1 |
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Molecular Formula |
C2H2O2S6 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(sulfanylcarbonyltetrasulfanyl)methanethioic S-acid |
InChI |
InChI=1S/C2H2O2S6/c3-1(5)7-9-10-8-2(4)6/h(H,3,5)(H,4,6) |
InChI Key |
NWQAAGLRJHVDRU-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(S)SSSSC(=O)S |
Origin of Product |
United States |
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